molecular formula C12H15N3S B181872 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 26029-10-7

4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No.: B181872
CAS No.: 26029-10-7
M. Wt: 233.33 g/mol
InChI Key: FPKHPCNVTZTQPN-UHFFFAOYSA-N
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Description

Thione-Thiol Tautomerism Dynamics

The 1,2,4-triazole core of 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide exhibits dynamic thione-thiol tautomerism, where the sulfur atom oscillates between exocyclic thiol (-SH) and endocyclic thione (-S-) configurations. Density functional theory (DFT) calculations on analogous triazole-thiol systems reveal that the thione form is energetically favored in the solid state due to intramolecular stabilization via hydrogen bonding and aromatic stacking interactions. In solution, however, the equilibrium shifts depending on solvent polarity and temperature. For example, in polar aprotic solvents like dimethyl sulfoxide, the thiol tautomer dominates, as evidenced by nuclear magnetic resonance (NMR) chemical shifts at δ 3.8–4.2 ppm for the -SH proton.

The isobutyl and phenyl substituents further influence tautomeric stability. The bulky isobutyl group at the N4 position creates steric hindrance, favoring the thione form by reducing the likelihood of intermolecular disulfide bond formation. Conversely, the phenyl group at C5 enhances resonance stabilization of the triazole ring, promoting delocalization of electron density toward the sulfur atom.

Substituent Effects on Ring Conformation

The substituents significantly distort the triazole ring from planarity:

  • Isobutyl group : Introduces a dihedral angle of 63.86° between the triazole ring and the phenyl group, as observed in crystallographic studies of analogous compounds.
  • Phenyl group : Causes a 76.96° interplanar angle with the triazole ring, reducing conjugation and increasing torsional strain.

These distortions are quantified in Table 1, which compares bond lengths and angles with unsubstituted 1,2,4-triazole derivatives.

Table 1: Key geometric parameters of this compound

Parameter Value (Å/°) Unsubstituted Triazole (Å/°)
N1–N2 bond length 1.37 1.31
N2–C3 bond length 1.29 1.33
C3–S bond length 1.67
N4–C8–C9 (isobutyl) angle 114.28

Data derived from.

Crystallographic Characterization

Single-crystal X-ray diffraction reveals that this compound crystallizes in the triclinic space group P1 with unit cell parameters:

  • a = 8.9714 Å, b = 9.3564 Å, c = 10.4969 Å
  • α = 94.088°, β = 105.954°, γ = 107.393°
  • V = 797.05 ų, Z = 2.

The packing diagram (Figure 1) shows inversion dimers stabilized by C–H⋯N hydrogen bonds (2.56–2.72 Å) and π–π interactions between triazole rings (3.185 Å interplanar distance). The isobutyl group adopts a gauche conformation, minimizing steric clashes with the phenyl ring.

Comparative Analysis with Analogous 1,2,4-Triazole Derivatives

Table 2: Structural comparison with select 1,2,4-triazole analogs

Compound Tautomer Prevalence Dihedral Angle (°) Crystal System
4-Isobutyl-5-phenyl derivative Thione (solid) 63.86 (triazole-phenyl) Triclinic
5-(3-Pyridyl)-4H-1,2,4-triazole Thiol (solution) 78.22 Monoclinic
3-Phenyl-1,2,4-triazole-5-thiol Thione (solid) 75.47 Orthorhombic

Key trends:

  • Bulky substituents (e.g., isobutyl) increase torsional angles and favor thione tautomers.
  • Electron-withdrawing groups (e.g., pyridyl) destabilize the thione form due to reduced electron density at sulfur.
  • Aromatic substituents enhance π-stacking interactions, as seen in the shorter interplanar distances (3.185 Å vs. 3.568 Å in non-aromatic analogs).

Properties

IUPAC Name

4-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-9(2)8-15-11(13-14-12(15)16)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKHPCNVTZTQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NNC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359205
Record name 4-(2-Methylpropyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26029-10-7
Record name 2,4-Dihydro-4-(2-methylpropyl)-5-phenyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26029-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methylpropyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the reaction of isobutylamine with phenylhydrazine to form an intermediate, which is then cyclized with carbon disulfide to yield the desired triazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the formation of the intermediate and its subsequent cyclization. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Tautomerism and Reactivity

The compound exists in thiol-thione tautomeric equilibrium, as observed in structurally similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols . This equilibrium determines its reactivity in alkylation and nucleophilic substitution reactions:

  • Thiol form (dominant in basic conditions) : Reacts via the sulfur atom (S-alkylation).
  • Thione form (dominant in acidic/neutral conditions) : Reacts via nitrogen atoms (N-alkylation) .

Key evidence :

  • NMR studies (1H, 13C) of analogous triazoles confirm deshielded signals for the thione tautomer (e.g., δ 168.9 ppm for C=S in ).
  • Alkylation reactions yield different products depending on the tautomer involved .

S-Alkylation Reactions

The thiol group undergoes S-alkylation with alkyl halides or α-haloketones under basic conditions. For example:

  • Reaction with 2-bromo-1-phenylethanone in the presence of cesium carbonate (Cs2CO3) produces a ketone intermediate, which can be reduced to a secondary alcohol .

General pathway :

  • Alkylation :
    Triazole SH+R XBaseTriazole S R\text{Triazole SH}+\text{R X}\xrightarrow{\text{Base}}\text{Triazole S R}
  • Reduction (if applicable):
    Triazole S CO RNaBH4Triazole S CH OH R\text{Triazole S CO R}\xrightarrow{\text{NaBH}_4}\text{Triazole S CH OH R}

Documented yields :

SubstrateProductYieldConditionsSource
2-Bromo-1-phenylethanoneKetone intermediate61%Cs2CO3, DMF, 24 h
Ketone intermediateSecondary alcohol57%NaBH4, ethanol, 45–50°C

Oxidation and Disulfide Formation

Under oxidative conditions (e.g., H2O2, I2), the thiol group can form disulfide bonds:
2textTriazoleSHOxidantTriazole S S Triazole2\\text{Triazole SH}\xrightarrow{\text{Oxidant}}\text{Triazole S S Triazole}

Evidence :

  • Similar triazole-thiols form disulfides, as confirmed by FT-IR loss of S-H stretching (~2580 cm⁻¹) and MS data .

Complexation with Metal Ions

The sulfur and nitrogen atoms can act as ligands for metal ions (e.g., Hg²⁺, Cu²⁺), forming coordination complexes. This is critical in catalysis and material science .

Example :

  • Mercury(II) acetate facilitates desulfurization of thiourea analogs to carbodiimides, a step used in triazole synthesis .

Nucleophilic Aromatic Substitution

The triazole ring’s electron-deficient nature allows substitution at specific positions under harsh conditions (e.g., HNO3/H2SO4 nitration) .

Limitations and Research Gaps

Scientific Research Applications

4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: Investigated for its antitumor properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but its anti-inflammatory and antitumor activities suggest involvement in key signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Electron-withdrawing groups (e.g., sulfonyl in ) stabilize the triazole core, whereas electron-donating groups (e.g., hydroxyl in ) enhance solubility.
  • Planarity: Fluorophenyl-substituted derivatives () exhibit partial non-planarity, which may influence binding to biological targets compared to the more planar phenyl-isobutyl analog.

Antimicrobial Activity

  • Target Compound: Limited direct data, but structurally similar 3-thio-1,2,4-triazoles show >90% inhibition against Candida albicans and E. coli at 0.01% concentration .
  • Analog with Hydroxyphenyl : Higher solubility correlates with improved activity against Gram-negative bacteria .
  • Fluorophenyl Derivatives : Enhanced metabolic stability due to fluorine substituents, leading to prolonged antifungal effects .

Anticancer Activity

  • Methylthio-substituted Triazoles: Derivatives like 3-methylthio-4-amino-5-(pyridin-3-yl)-1,2,4-triazole exhibit IC50 values of 1.3 μM against hepatocellular carcinoma (SMMC-7721) .

Biological Activity

4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide (CAS No. 663214-37-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C12H15N3SC_{12}H_{15}N_3S, with a molecular weight of approximately 233.337 g/mol . The compound features a triazole ring, which is known for its role in various biological activities.

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer lines. Preliminary studies suggest that this compound may also exhibit such effects, although detailed investigations are necessary to confirm these findings .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Like other triazoles, it may inhibit key enzymes involved in fungal cell wall synthesis or cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in target cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It may interact with signaling pathways involved in cell growth and survival.

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives:

  • Antifungal Activity Study : A compound structurally related to this compound was tested against various fungal strains and showed significant inhibition at low concentrations.
    CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
    Triazole AC. albicans8 µg/mL
    Triazole BA. niger16 µg/mL
  • Anticancer Study : Research on a related triazole indicated that it could inhibit the proliferation of breast cancer cells by inducing apoptosis through ROS generation.
    Cell LineIC50 (µM)
    MCF7 (Breast)10
    HeLa (Cervical)15

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with isobutyl and phenyl substituents. Key parameters include:

  • Reagent Ratios : Use a 1:1 molar ratio of thiosemicarbazide to aldehyde/ketone precursors to minimize side reactions.
  • Temperature Control : Maintain temperatures between 80–100°C to promote cyclization while avoiding decomposition.
  • Catalysts : Employ acidic catalysts (e.g., HCl or H₂SO₄) to accelerate ring closure, as seen in analogous triazole-thiol syntheses .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity. Monitor purity via TLC and HPLC.

Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks to confirm substituents:
  • Isobutyl protons appear as a multiplet (δ 1.8–2.2 ppm) and a triplet for the CH₂ group (δ 3.2–3.5 ppm).
  • Aromatic protons (phenyl) resonate at δ 7.2–7.6 ppm. The triazole ring’s NH and SH groups show broad signals at δ 10–12 ppm .
  • IR Spectroscopy : Key stretches include S–H (~2550 cm⁻¹), N–H (3200–3400 cm⁻¹), and triazole C=N (1600–1650 cm⁻¹). Absence of carbonyl peaks (1700 cm⁻¹) confirms completion of cyclization .

Q. What preliminary biological screening approaches are recommended to assess the pharmacological potential of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target enzymes like cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric methods (e.g., Ellman’s assay for AChE).
  • Antimicrobial Screening : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans).
  • Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293, HeLa) to establish IC₅₀ values. Ensure solvent controls (DMSO ≤1%) to avoid false positives .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between experimental crystallographic data and computational molecular modeling results for this compound?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL for high-resolution crystallographic refinement. Adjust weighting schemes and thermal parameters to reconcile discrepancies in bond lengths/angles .
  • DFT Optimization : Perform geometry optimization at the B3LYP/6-311+G(d,p) level. Compare computed vs. experimental torsion angles (e.g., dihedral angles of the triazole ring) to identify steric or electronic mismatches .
  • Twinned Data Handling : For twinned crystals, employ SHELXD for structure solution and refine with HKLF5 format in SHELXL to account for overlapping reflections .

Q. How should researchers design multi-step synthetic routes to introduce functional groups at specific positions on the triazole ring while maintaining stability?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for NH protection during alkylation or sulfonation steps. Deprotect with TFA/CH₂Cl₂ (1:4) .
  • Regioselective Modifications : Exploit the nucleophilicity of the SH group for S-alkylation (e.g., with benzyl chlorides) under basic conditions (K₂CO₃/DMF, 60°C). Monitor selectivity via LC-MS .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess functional group robustness .

Q. What advanced computational methods (e.g., DFT, MD simulations) are suitable for predicting the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :

  • Reactivity Prediction : Use DFT (M06-2X/cc-pVTZ) to calculate Fukui indices for electrophilic/nucleophilic attack sites on the triazole ring. Compare with experimental sulfonation/alkylation outcomes .
  • Solubility Profiling : Perform MD simulations in explicit solvents (water, DMSO) using GROMACS. Analyze radial distribution functions (RDFs) to identify H-bonding interactions affecting solubility .
  • Thermal Stability : Calculate Gibbs free energy (ΔG) of decomposition pathways at the MP2/6-31+G(d) level. Validate with TGA-DSC experimental data .

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